Alk2-IN-4
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Overview
Description
KER047 is a novel, oral, investigational small-molecule kinase inhibitor with potent and selective inhibitory activity against the activin receptor-like kinase-2 receptor. It is primarily being studied for its potential to treat iron refractory iron deficiency anemia, a rare autosomal recessive disorder characterized by microcytic anemia and low serum iron levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KER047 involves multiple steps, including the formation of a quinoline core and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of KER047 would likely involve scaling up the synthetic routes used in laboratory settings. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
KER047 primarily undergoes reactions typical of small-molecule kinase inhibitors, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving KER047 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from the reactions involving KER047 are typically intermediates that are further processed to yield the final compound. These intermediates may include various functionalized quinoline derivatives .
Scientific Research Applications
KER047 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the role of activin receptor-like kinase-2 in various biochemical pathways.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Studied for its potential to treat iron refractory iron deficiency anemia by reducing hepcidin levels and increasing serum iron levels.
Industry: Potential applications in the development of new therapeutic agents targeting iron metabolism disorders
Mechanism of Action
KER047 exerts its effects by selectively inhibiting the activin receptor-like kinase-2 receptor. This inhibition reduces the signaling through the bone morphogenic protein/sons of mothers against decapentaplegic pathway, leading to decreased hepcidin production. Lower hepcidin levels result in increased iron absorption and recycling, thereby improving anemia .
Comparison with Similar Compounds
Similar Compounds
KER050: Another investigational compound targeting iron metabolism disorders.
Other ALK2 Inhibitors: Various small-molecule inhibitors targeting the activin receptor-like kinase-2 receptor
Uniqueness
KER047 is unique due to its potent and selective inhibitory activity against the activin receptor-like kinase-2 receptor, making it a promising candidate for the treatment of iron refractory iron deficiency anemia. Its ability to reduce hepcidin levels and increase serum iron levels sets it apart from other compounds targeting similar pathways .
Properties
IUPAC Name |
7-fluoro-6-methoxy-4-[6-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN7O/c1-31-9-11-33(12-10-31)18-4-7-32(8-5-18)19-15-29-26-22(16-30-34(26)17-19)20-3-6-28-24-14-23(27)25(35-2)13-21(20)24/h3,6,13-18H,4-5,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQADNMBNQEQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CN4C(=C(C=N4)C5=C6C=C(C(=CC6=NC=C5)F)OC)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248154-85-8 |
Source
|
Record name | KER-047 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248154858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KER-047 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DLP7XK3VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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